molecular formula C18H21F3N4O B6493943 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 1296251-38-1

2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B6493943
CAS No.: 1296251-38-1
M. Wt: 366.4 g/mol
InChI Key: TYBKOXADYGAFSC-UHFFFAOYSA-N
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Description

2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 4 and a piperazine ring at position 2. This compound shares synthetic parallels with arylpiperazine derivatives, such as ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate, where nucleophilic substitution reactions are employed to attach aromatic groups to the piperazine nitrogen .

Properties

IUPAC Name

2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O/c1-26-15-4-2-14(3-5-15)7-9-24-10-12-25(13-11-24)17-22-8-6-16(23-17)18(19,20)21/h2-6,8H,7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBKOXADYGAFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperazine Substituents

  • The target compound’s 4-methoxyphenylethyl chain on piperazine distinguishes it from analogs like D6 (quinoline-carbonyl) and 10d (thiazole-urea).
  • In contrast, UDO and Compound 5 feature bulkier aromatic groups (pyridine, pyrazole), which may restrict conformational flexibility but improve target specificity .

Heterocyclic Core

  • The trifluoromethylpyrimidine core in the target compound differs from quinoline (D6), thiazole (10d), and pyridine (UDO) systems. The electron-deficient pyrimidine ring may enhance π-stacking interactions in biological targets compared to electron-rich heterocycles .

Pharmacological Potential

  • While UDO and related pyridine derivatives exhibit anti-parasitic activity, the target compound’s trifluoromethylpyrimidine-piperazine scaffold may align with kinase or GPCR modulation, though direct bioactivity data are absent in the evidence .
  • High synthetic yields (>90%) for urea-thiazole derivatives (10d-e) suggest robust scalability, whereas the target compound’s multi-step synthesis (e.g., piperazine alkylation, pyrimidine functionalization) may present challenges in purity and yield .

Spectroscopic Profiles

  • The $^{1}\text{H NMR}$ shifts for N-CH$_2$ groups in oxadiazole-piperazine derivatives (3.83–3.84 ppm) align with expected piperazine proton environments in the target compound, though the 4-methoxyphenylethyl chain may deshield adjacent protons, shifting signals upfield .

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